![molecular formula C17H14N2OS B5850308 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound, also known as PTE, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products (AGEs) that are associated with aging and age-related diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone is not fully understood. However, it has been suggested that 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone may also act as an antioxidant and inhibit the formation of AGEs.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has biochemical and physiological effects on cancer cells, inflammation, and AGE formation. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been shown to inhibit the formation of AGEs that are associated with aging and age-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its ability to inhibit AGE formation. However, the limitations of using 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone include further exploration of its mechanism of action, potential applications in the field of medicine, and potential side effects. Additional research is also needed to determine the optimal dosage and administration of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone for therapeutic use.
Synthesis Methods
The synthesis of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-chloroacetophenone in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization to obtain a white crystalline solid with a melting point of 143-145°C.
properties
IUPAC Name |
1-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)13-7-9-15(10-8-13)18-17-19-16(11-21-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWEDVRTXSWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
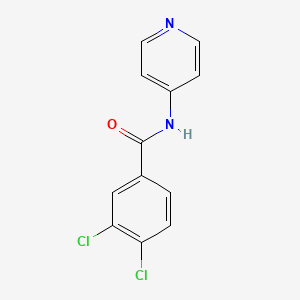
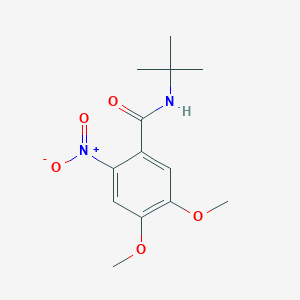
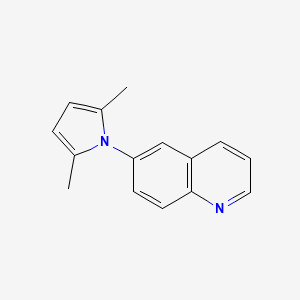
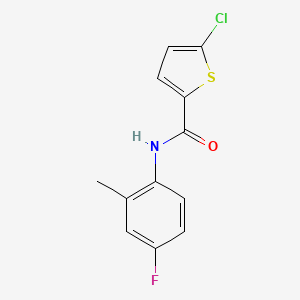

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)
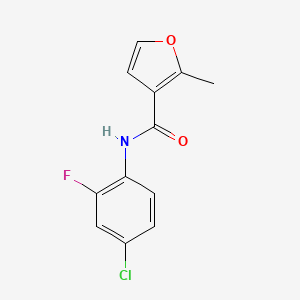
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)